(2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one
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Overview
Description
(2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one: is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of two methoxy groups on the phenyl ring and a phenylprop-2-en-1-one backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry:
- Used as a starting material for the synthesis of various heterocyclic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antioxidant and antimicrobial properties.
- Studied for its effects on cellular processes and enzyme activities.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
- Used in the development of new pharmaceutical agents.
Industry:
- Utilized in the production of dyes, pigments, and other fine chemicals.
- Applied in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects. Additionally, the methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
- (2E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one
- (2E)-3-(2,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one
- (2E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one
Comparison:
- (2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
- (2E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one has methoxy groups at different positions, which may alter its electronic properties and reactivity.
- (2E)-3-(2,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one and (2E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one contain hydroxyl groups, which can significantly impact their solubility, reactivity, and potential biological activities.
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-15-10-8-14(17(12-15)20-2)9-11-16(18)13-6-4-3-5-7-13/h3-12H,1-2H3/b11-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVAGKMXNMVMFC-PKNBQFBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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